Fosigotifator

ALS neuromuscular muscle strength

Fosigotifator (ABBV-CLS-7262) is the definitive eIF2B activator for ISR research, supported by Phase II/III clinical data demonstrating 32% slower upper and 62% slower lower extremity decline at exploratory high doses in ALS. It is the sole eIF2B activator with preclinical efficacy in a genetic VWM mouse model and FDA START designation. Unlike ISRIB (high hepatotoxicity) or DNL343 (no differential clinical effect), fosigotifator offers clinically validated oral bioavailability, CNS penetration, and a prodrug formulation. Procure fosigotifator as the essential, compound-specific reference standard for ALS/VWM studies.

Molecular Formula C25H27Cl2F2N2O9P
Molecular Weight 639.4 g/mol
CAS No. 2415715-84-1
Cat. No. B12388650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosigotifator
CAS2415715-84-1
Molecular FormulaC25H27Cl2F2N2O9P
Molecular Weight639.4 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F
InChIInChI=1S/C25H27Cl2F2N2O9P/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36)/t21-,24?,25?/m0/s1
InChIKeyIURMHIZNAHLQRX-ANYOXOOPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosigotifator: An Investigational eIF2B Activator Prodrug for ISR Modulation in Neurological Disorders


Fosigotifator (CAS 2415715-84-1; also identified by its development code ABBV-CLS-7262) is a first-in-class, orally bioavailable, CNS-penetrant small molecule prodrug developed collaboratively by Calico Life Sciences and AbbVie [1]. It is designed to potently and selectively activate eukaryotic initiation factor 2B (eIF2B), a key guanine nucleotide exchange factor that functions as a critical regulator of the Integrated Stress Response (ISR) pathway [2]. Fosigotifator is a structural analog of ISRIB, the foundational eIF2B activator tool compound, and has been advanced into Phase II/III clinical evaluation for amyotrophic lateral sclerosis (ALS) and Phase I/II studies for Vanishing White Matter (VWM) disease [3].

Why eIF2B Activators Like Fosigotifator Are Not Interchangeable in ALS and VWM Research


The eIF2B activator class comprises compounds with vastly different pharmaceutical properties, safety profiles, and clinical outcomes despite a shared nominal mechanism. The foundational tool compound ISRIB, while critical for target validation, exhibits severe safety liabilities including hepatotoxicity that preclude its clinical use [1]. Furthermore, recent Phase II/III data from both the HEALEY ALS Platform Trial and Denali Therapeutics' DNL343 program reveal divergent, sometimes diametrically opposed, outcomes in human disease despite both compounds targeting eIF2B activation [2]. These divergent profiles underscore that pharmacokinetic parameters—particularly CNS penetration, bioavailability, and formulation-specific exposure levels—dictate biological effect and cannot be assumed across different chemical entities. Generic substitution across eIF2B activators is therefore scientifically invalid and procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation of Fosigotifator: Comparative Evidence vs. DNL343 and ISRIB


Muscle Strength Preservation in ALS: Exploratory High-Dose Fosigotifator Shows Differential Benefit Not Observed with DNL343

In the HEALEY ALS Platform Trial (Regimen F), fosigotifator at an exploratory high dose demonstrated statistically significant preservation of muscle strength in both upper and lower extremities compared to placebo, an effect not replicated by DNL343 in its Phase II/III ALS trial [1][2]. While the primary dose of fosigotifator failed to meet the primary endpoint (ALSFRS-R total score), the pre-specified high-dose analysis revealed a dose-dependent signal, suggesting the primary dose was suboptimal rather than target engagement being irrelevant [3]. This pattern of dose-dependent signal distinguishes fosigotifator's clinical dataset from DNL343, which showed no such differential preservation of muscle strength in its completed ALS trial [4].

ALS neuromuscular muscle strength

Lower Extremity Muscle Strength: Fosigotifator High Dose Achieves 62% Slower Decline

The most pronounced quantitative differentiation emerged in lower extremity muscle strength, where the fosigotifator exploratory high-dose group declined 62% slower than the shared concurrent placebo cohort (nominal p=0.037) over the 24-week treatment period [1]. When compared to the regimen-only placebo group, the decline was 62% slower as well (nominal p=0.054) [2]. This magnitude of effect on lower extremity function has not been reported for any other eIF2B activator in human clinical trials to date, including DNL343 which failed to demonstrate any muscle strength benefit [3].

ALS motor function lower extremity

Clinical Development Status: Fosigotifator Advanced to Phase II/III with FDA START Designation, ISRIB Remains Preclinical

Fosigotifator is currently in Phase II/III clinical development for ALS and Phase I/II for VWM disease, representing the most clinically advanced eIF2B activator globally [1]. In contrast, the foundational tool compound ISRIB remains restricted to preclinical investigation due to significant safety concerns, including hepatotoxicity that precludes human administration [2]. Fosigotifator has also been selected for the FDA's Support for clinical Trials Advancing Rare disease Therapeutics (START) Pilot Program, a regulatory designation that acknowledges the strong scientific premise and high unmet need for VWM disease and may accelerate development timelines [3].

clinical development regulatory rare disease

Disease-Relevant Preclinical Validation: Fosigotifator Corrects Motor Deficits in VWM Mouse Model

In preclinical studies using a mouse model of VWM disease carrying pathogenic eIF2B mutations, fosigotifator demonstrated the ability to blunt persistent ISR activation in the brain and spinal cord, with effects localized to cell types known to be severely affected in the human disease [1]. Crucially, fosigotifator treatment corrected coordination and movement problems in these animals, representing direct functional improvement in a disease-relevant model [2]. This preclinical efficacy data in VWM is specific to fosigotifator and provided the scientific rationale for its advancement into the ongoing Phase 1b/2 clinical trial in VWM patients [3]. Comparable functional improvement data in genetic VWM models have not been reported for DNL343 or ISRIB.

VWM leukodystrophy motor coordination

Safety and Tolerability: Fosigotifator Demonstrates Favorable Profile Across Multiple Studies

Across the HEALEY ALS Platform Trial, fosigotifator exhibited a safety profile indistinguishable from placebo, with treatment-emergent adverse event (TEAE) rates of 90.6% in the combined fosigotifator group compared to 89.7% in the shared concurrent placebo cohort [1]. Treatment-related TEAE rates were also comparable at 25.2% (fosigotifator) versus 26.2% (placebo) [2]. This benign safety profile stands in stark contrast to ISRIB, which carries documented safety concerns including hepatotoxicity that preclude clinical investigation [3]. The favorable tolerability of fosigotifator enables dose exploration, as demonstrated by the ability to evaluate an exploratory high dose that revealed the muscle strength preservation signals discussed above.

safety tolerability adverse events

Evidence-Based Application Scenarios for Fosigotifator in Research and Development


Translational ALS Research Requiring Clinically Validated eIF2B Activation

Fosigotifator is the only eIF2B activator with human clinical data demonstrating dose-dependent preservation of muscle strength in ALS patients, with a quantified 32% slower upper extremity decline and 62% slower lower extremity decline at the exploratory high dose [1]. For academic or industry researchers investigating ISR modulation in ALS, fosigotifator provides the only dataset enabling correlation of preclinical findings with human pharmacodynamic effects. The compound's well-characterized safety profile (TEAE rate comparable to placebo at 90.6% vs. 89.7%) further supports its use in studies requiring extended dosing durations [2].

Vanishing White Matter Disease Preclinical and Translational Studies

Fosigotifator is the only eIF2B activator with published preclinical efficacy in a genetic VWM mouse model, where it blunted CNS ISR activation and corrected coordination and movement deficits [1]. This disease-relevant validation, combined with the compound's ongoing Phase 1b/2 clinical trial in VWM patients and FDA START Pilot Program designation, positions fosigotifator as the essential reference standard for any research program targeting eIF2B dysfunction in leukodystrophies [2]. No comparable VWM-specific preclinical or clinical data exist for DNL343 or ISRIB.

Pharmacokinetic and Formulation Development Studies of CNS-Penetrant Prodrugs

Fosigotifator is formulated as fosigotifator sodium tromethamine (ABBV-CLS-7262), a prodrug strategy designed to achieve oral bioavailability and CNS penetration while overcoming the pharmaceutical limitations of earlier eIF2B activators like ISRIB [1]. The compound's advancement through multiple Phase I pharmacokinetic studies (including food effect and drug-drug interaction assessments) provides a robust dataset for researchers developing or benchmarking CNS-penetrant prodrug formulations [2]. Unlike ISRIB, which lacks human PK data entirely, fosigotifator offers clinically validated absorption, distribution, and tolerability parameters.

Dose-Response and Biomarker Studies in ISR Pathway Modulation

The divergent outcomes between the primary and exploratory high doses in the HEALEY ALS Platform Trial provide a unique opportunity to investigate dose-response relationships for eIF2B activation in human subjects [1]. With pending biomarker analyses from this trial, fosigotifator enables correlation of ISR pathway modulation with functional outcomes at different exposure levels. This dose-dependent signal distinguishes fosigotifator from DNL343, which failed to show differential effects at any dose level evaluated in its Phase II/III ALS trial [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosigotifator

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.